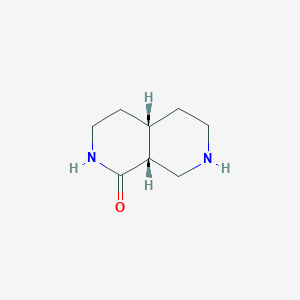
rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one is a bicyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a decahydro-2,7-naphthyridin-1-one core
Vorbereitungsmethoden
The synthesis of rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic routes often include cyclization reactions, reduction processes, and purification steps to obtain the desired compound in high purity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Analyse Chemischer Reaktionen
rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at specific positions on the naphthyridine ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one can be compared with other similar compounds, such as:
- rac-(4aR,8aS)-octahydropyrano[3,4-b][1,4]oxazine hydrochloride
- rac-(4aR,8aS)-decahydroisoquinoline-4a,8a-diol hydrochloride
- rac-(4aR,8aS)-decahydroquinoline
These compounds share structural similarities but differ in their chemical properties and potential applications. The uniqueness of this compound lies in its specific naphthyridine core and the resulting chemical and biological activities.
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H14N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h6-7,9H,1-5H2,(H,10,11)/t6-,7-/m0/s1 |
InChI-Schlüssel |
GEYFJWIYTRNMTB-BQBZGAKWSA-N |
Isomerische SMILES |
C1CNC[C@H]2[C@@H]1CCNC2=O |
Kanonische SMILES |
C1CNCC2C1CCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


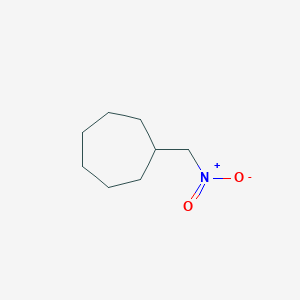
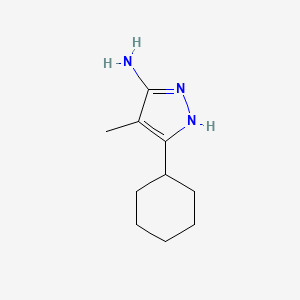
![Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13623423.png)
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13623424.png)
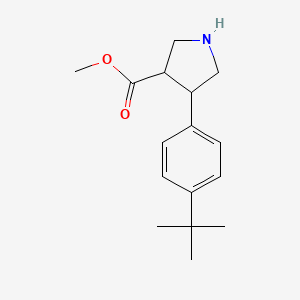
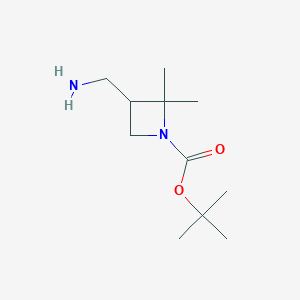
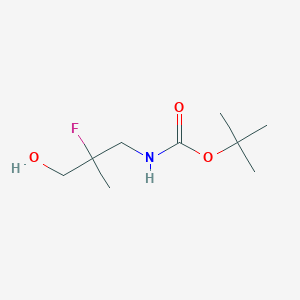
![3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623462.png)
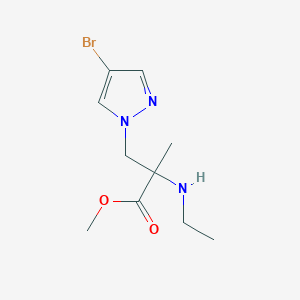
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid](/img/structure/B13623480.png)

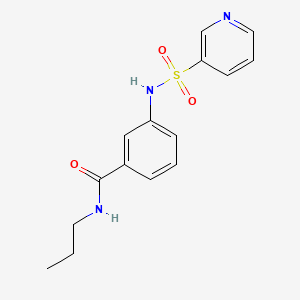
![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)

